molecular formula C21H19ClN2O4S B11326712 4-{[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(furan-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-{[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(furan-2-ylmethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11326712
M. Wt: 430.9 g/mol
InChI Key: NBGNKXIOBBMUNM-UHFFFAOYSA-N
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Description

4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a furan ring, and a cyclopentapyrimidinone core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps:

    Formation of the Chlorinated Methoxyphenyl Group: This step involves the chlorination of a methoxyphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the Furan Ring: The furan ring is introduced through a cyclization reaction, often using furan-2-carboxaldehyde as a starting material.

    Construction of the Cyclopentapyrimidinone Core: This core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Final Assembly: The final compound is assembled by linking the chlorinated methoxyphenyl group, the furan ring, and the cyclopentapyrimidinone core through sulfanyl and oxoethyl linkages.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the oxoethyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The chlorinated methoxyphenyl group and the furan ring play crucial roles in binding to these targets, while the cyclopentapyrimidinone core provides structural stability. The sulfanyl and oxoethyl linkages facilitate the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(THIOPHEN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Uniqueness

The presence of the furan ring in 4-{[2-(3-CHLORO-4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-1-[(FURAN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE distinguishes it from similar compounds, providing unique electronic and steric properties that enhance its binding affinity and reactivity.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

4-[2-(3-chloro-4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2O4S/c1-27-19-8-7-13(10-16(19)22)18(25)12-29-20-15-5-2-6-17(15)24(21(26)23-20)11-14-4-3-9-28-14/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI Key

NBGNKXIOBBMUNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4)Cl

Origin of Product

United States

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